1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is an organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and suitable electrophiles.
Etherification: The 4-chlorophenoxy group can be introduced through an etherification reaction using 4-chlorophenol and an appropriate alkylating agent.
Ketone Formation: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzothiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-fluorophenoxy)ethanone
- 1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-methylphenoxy)ethanone
Uniqueness
1-(5-Bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents may result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
40645-23-6 |
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Molecular Formula |
C16H12BrClO2S |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1-(5-bromo-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C16H12BrClO2S/c17-10-1-6-16-13(7-10)14(9-21-16)15(19)8-20-12-4-2-11(18)3-5-12/h1-7,14H,8-9H2 |
InChI Key |
DXTLQJCSXHZWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C=CC(=C2)Br)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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